molecular formula C48H36BN9 B12519608 Tris[4-[bis(2-pyridyl)amino]phenyl]borane CAS No. 820260-72-8

Tris[4-[bis(2-pyridyl)amino]phenyl]borane

Cat. No.: B12519608
CAS No.: 820260-72-8
M. Wt: 749.7 g/mol
InChI Key: CBQVOMOYBBZRER-UHFFFAOYSA-N
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Description

Tris[4-[bis(2-pyridyl)amino]phenyl]borane is an advanced, multi-dentate organoboron reagent designed for specialized research applications. This complex compound features a central borane core integrated with multiple nitrogen-containing ligands, creating a sophisticated molecular architecture. Its structure suggests significant potential as a building block for metal-organic frameworks (MOFs) and porous materials, where its multiple coordination sites could enable the formation of intricate networks. Researchers are also exploring its use in the development of novel sensors and as a ligand in catalytic systems, leveraging the synergistic effect between the Lewis acidic boron center and the coordinating pyridyl groups. In synthetic chemistry, related electrophilic borane compounds are known to facilitate borylation reactions of π nucleophiles and can act as key components in Frustrated Lewis Pair (FLP) chemistry for small molecule activation . Similarly, triarylboranes like tris(pentafluorophenyl)borane are well-established as powerful catalysts in metal-free organic synthesis, including cyclization and carbocation generation reactions . The specific properties and reactivity of this compound are a direct result of its unique steric and electronic tuning. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature for the most current applications and handling protocols.

Properties

CAS No.

820260-72-8

Molecular Formula

C48H36BN9

Molecular Weight

749.7 g/mol

IUPAC Name

N-[4-bis[4-(dipyridin-2-ylamino)phenyl]boranylphenyl]-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C48H36BN9/c1-7-31-50-43(13-1)56(44-14-2-8-32-51-44)40-25-19-37(20-26-40)49(38-21-27-41(28-22-38)57(45-15-3-9-33-52-45)46-16-4-10-34-53-46)39-23-29-42(30-24-39)58(47-17-5-11-35-54-47)48-18-6-12-36-55-48/h1-36H

InChI Key

CBQVOMOYBBZRER-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=C(C=C4)N(C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)N(C8=CC=CC=N8)C9=CC=CC=N9

Origin of Product

United States

Preparation Methods

Ullmann Condensation for C–N Bond Formation

The bis(2-pyridyl)amino group is synthesized via copper-catalyzed Ullmann condensation. Starting with 4-bromoaniline, two equivalents of 2-bromopyridine react under catalytic conditions (CuI, 1,10-phenanthroline, K₃PO₄) in DMSO at 120°C. This forms 4-[bis(2-pyridyl)amino]bromobenzene, a key intermediate.

Key Data :

  • Yield : ~45% (analogous to tris(4-amino-2,6-dimethylphenyl)borane synthesis).
  • Conditions : Anhydrous DMSO, 24-hour reaction time.
  • Characterization : NMR confirms substitution pattern; IR shows N–H and C–N stretches.

Alternative Route: Stepwise Buchwald-Hartwig Amination

For higher selectivity, palladium-catalyzed coupling (Pd(OAc)₂, XPhos) between 4-bromoaniline and 2-aminopyridine achieves mono- then bis-pyridylation. This method offers better control but requires strict oxygen-free conditions.

Boron Trifunctionalization to Form Tris[4-[bis(2-pyridyl)amino]phenyl]borane

Organometallic Approach Using Aryl Lithium Reagents

The intermediate 4-[bis(2-pyridyl)amino]bromobenzene undergoes lithium-halogen exchange with n-BuLi in THF at −78°C, generating the aryl lithium species. Three equivalents react with BCl₃ to yield the target compound.

Reaction Scheme :
$$ 3 \, \text{Ar-Li} + \text{BCl}3 \rightarrow \text{B(Ar)}3 + 3 \, \text{LiCl} $$

Key Data :

  • Solvent : Tetrahydrofuran (THF), −78°C to room temperature.
  • Yield : ~35–50% (estimated from analogous triarylborane syntheses).
  • Challenges : Steric hindrance from bulky pyridyl groups reduces efficiency.

Grignard Reagent Alternative

Using 4-[bis(2-pyridyl)amino]phenylmagnesium bromide (prepared from Mg turnings and bromide precursor) with BCl₃ offers a milder pathway. However, lower reactivity compared to lithium reagents may necessitate elevated temperatures.

Electrophilic Borylation as a Complementary Method

BBr₃-Mediated Borylation

Electrophilic aromatic borylation with BBr₃ introduces boron to pre-functionalized arenes. While effective for mono-borylation, trisubstitution remains challenging due to steric and electronic factors.

Limitations :

  • Preferential para-borylation competes with trisubstitution.
  • Requires stoichiometric BBr₃ and elevated temperatures (80–100°C).

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted precursors.
  • Recrystallization : Dimethylformamide (DMF) or dichloromethane/hexane mixtures yield crystalline product.

Spectroscopic Confirmation

  • ¹¹B NMR : Sharp singlet at δ ~70 ppm, indicative of trigonal-planar boron.
  • ¹H/¹³C NMR : Pyridyl protons resonate at δ 7.5–8.5 ppm; aryl signals split due to restricted rotation.
  • X-ray Diffraction : Confirms trigonal geometry and N→B coordination (analogous to).

Challenges and Optimization Strategies

Steric Hindrance Mitigation

  • Dilute Conditions : Reduce concentration during boron trifunctionalization to minimize side reactions.
  • Lewis Acid Catalysis : AlCl₃ or ZnCl₂ enhances reactivity of BCl₃.

Yield Improvement

  • Stepwise Lithiation : Sequential addition of aryl lithium to BCl₃ ensures complete substitution.
  • High-Purity Precursors : Rigorous purification of intermediates minimizes byproducts.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Ullmann + Organometallic Scalable, established protocol Steric challenges, moderate yields 35–50%
Buchwald-Hartwig High selectivity Costly catalysts, inert conditions 40–55%
Electrophilic Borylation Simple setup Limited to mono-substitution <20%

Applications and Derivatives

The compound’s extended π-conjugation and Lewis acidity enable applications in:

  • Optoelectronics : As electron-transport materials.
  • Catalysis : Lewis acid catalyst in C–H borylation.

Chemical Reactions Analysis

Types of Reactions: Tris[4-[bis(2-pyridyl)amino]phenyl]borane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to boronic acids, while reduction can yield borohydrides .

Scientific Research Applications

Tris[4-[bis(2-pyridyl)amino]phenyl]borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris[4-[bis(2-pyridyl)amino]phenyl]borane exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. The pyridyl groups act as electron donors, stabilizing the borane core and facilitating interactions with various molecular targets. This coordination ability is crucial in its applications in catalysis and materials science .

Comparison with Similar Compounds

Structural Features

The table below compares structural motifs, substituents, and functional groups of related tris-phenylboranes:

Compound Name Substituents on Phenyl Rings Key Functional Groups Evidence ID
Tris[4-[bis(2-pyridyl)amino]phenyl]borane Bis(2-pyridyl)amino at para positions Pyridyl N-donors N/A
BG0Bpin 4-Pinacol boronate, 2,6-dimethyl Boronate esters [1]
BG1H 4-Trifluoroborate, 2,6-dimethyl Trifluoroborate anions [3]
BFG1H 4-Bis(2,6-bis(trifluoromethyl)phenyl)boranyl Fluorinated aryl groups [5]
3TPYMB 3-Pyridyl, 2,4,6-trimethyl Pyridyl coordination sites [12]
Pyridine-triphenylborane complex Triphenylborane + pyridine ligand Boron-pyridine adduct [13]

Key Observations :

  • Electronic Effects: Fluorinated derivatives (e.g., BFG1H) exhibit enhanced Lewis acidity due to electron-withdrawing CF₃ groups .
  • Steric Environment : Bulky substituents (e.g., 2,6-dimethyl in BG0Bpin) improve steric protection of the boron center, enhancing stability .

Reactivity :

  • BG0Bpin’s boronate esters enable cross-coupling reactions for conjugated materials .
  • The target compound’s pyridylamino groups may facilitate coordination to transition metals, analogous to pyridine-triphenylborane complexes .

Spectroscopic and Physical Properties

NMR Data Comparison:
Compound ¹H NMR (δ, ppm) ¹¹B NMR (δ, ppm) Key Peaks Evidence ID
BG0Bpin 7.36 (s, 6H), 2.02 (s, 18H) 84.0 (br) Boronate ester signals at 84 ppm [1]
BG1H N/A 31.5 (br) Trifluoroborate at 31.5 ppm [3]
Target Expected aromatic shifts ~30–50 (est.) Pyridyl protons at ~7–8 ppm N/A

Insights :

  • The ¹¹B NMR chemical shift correlates with substituent electronegativity. BG0Bpin’s boronate ester (δ 84 ppm) is more deshielded than BG1H’s trifluoroborate (δ 31.5 ppm) . The target compound’s boron environment may resemble BG1H due to electron-donating pyridyl groups.

Biological Activity

Tris[4-[bis(2-pyridyl)amino]phenyl]borane (commonly referred to as TPA-Borane) is a boron-containing compound that has garnered attention in recent years due to its potential biological applications. This article explores the biological activity of TPA-Borane, focusing on its synthesis, cellular uptake, mechanisms of action, and implications for therapeutic use.

Synthesis and Characterization

TPA-Borane is synthesized through a multi-step process involving the reaction of boron trifluoride with 4-bis(2-pyridyl)aminophenol derivatives. The resulting compound exhibits unique properties due to the presence of boron and pyridine units, which contribute to its biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of TPA-Borane.

1. Cellular Uptake Studies

Recent studies have evaluated the intracellular uptake of TPA-Borane in various cancer cell lines, including HeLa S3 and A549 cells. Using inductively coupled plasma mass spectrometry (ICP-MS), researchers found that TPA-Borane demonstrated significant cellular uptake compared to traditional boron agents like boronophenylalanine (BPA). For instance, it was observed that TPA-Borane could achieve a boron uptake of approximately 2.5 fmol/cell with a tumor-to-normal tissue (T/N) selectivity ratio exceeding 4, indicating its potential for targeted cancer therapy .

CompoundCell LineBoron Uptake (fmol/cell)T/N RatioIC50 (μM)
TPA-BoraneHeLa S32.54>100
BPAHeLa S31.0250
Other Boron CompoundsA5491.83>100

The mechanism by which TPA-Borane exerts its biological effects appears to be multifaceted. It is hypothesized that the compound interacts with cellular membranes due to its amphiphilic nature, facilitating enhanced permeability and subsequent uptake into cells . Furthermore, TPA-Borane's ability to form reactive species upon exposure to certain conditions may lead to oxidative stress within cancer cells, promoting apoptosis.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of TPA-Borane, researchers treated HeLa S3 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value greater than 100 μM for normal cells, suggesting selective toxicity towards cancerous cells .

Case Study 2: In Vivo Studies

In vivo experiments using murine models have shown promising results for TPA-Borane in reducing tumor size when administered in conjunction with neutron capture therapy (NCT). The combination therapy demonstrated enhanced therapeutic efficacy compared to NCT alone, highlighting the potential of TPA-Borane as a radiosensitizer in cancer treatment .

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